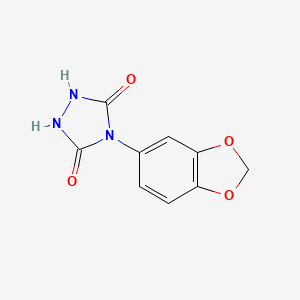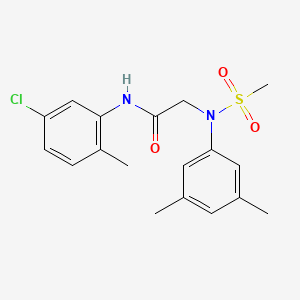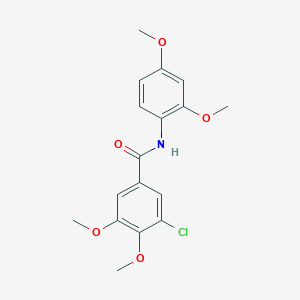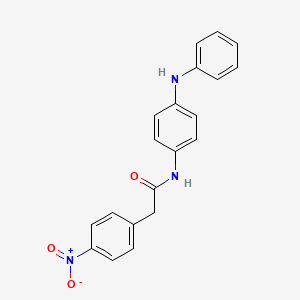![molecular formula C16H26N2 B4940147 2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine, commonly known as DMBA, is a synthetic compound that belongs to the class of indane derivatives. DMBA is widely used in scientific research as a pharmacological tool to study the mechanism of action of various drugs and their effects on various biological systems.
作用機序
DMBA acts as a selective agonist for the dopamine D3 receptor. The activation of the dopamine D3 receptor leads to the release of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of various physiological processes such as movement, cognition, and motivation. DMBA also acts as a potent inhibitor of the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft.
Biochemical and Physiological Effects:
DMBA has been shown to have several biochemical and physiological effects. DMBA has been shown to increase locomotor activity in animals, indicating its stimulant properties. DMBA has also been shown to increase the release of dopamine in the striatum, which is a region of the brain that plays a crucial role in the regulation of movement. DMBA has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood and emotions.
実験室実験の利点と制限
DMBA has several advantages for lab experiments. DMBA is a selective agonist for the dopamine D3 receptor, which allows for the study of the specific effects of dopamine D3 receptor activation. DMBA is also a potent inhibitor of the reuptake of dopamine, which allows for the study of the effects of increased dopamine concentration in the synaptic cleft. However, DMBA has several limitations for lab experiments. DMBA has a relatively short half-life, which limits its use in long-term studies. DMBA also has a high affinity for the dopamine D3 receptor, which limits its use in the study of other neurotransmitter systems.
将来の方向性
There are several future directions for the study of DMBA. One future direction is the study of the effects of DMBA on the dopamine D3 receptor in different regions of the brain. Another future direction is the study of the effects of DMBA on other neurotransmitter systems, such as the serotonin and norepinephrine systems. The development of new DMBA analogs with longer half-lives and higher selectivity for the dopamine D3 receptor is also a future direction for the study of DMBA. The use of DMBA in the study of various pathological conditions, such as Parkinson's disease and schizophrenia, is also a future direction for the study of DMBA.
合成法
The synthesis of DMBA involves the reaction of 3-(dimethylamino)-2,2-dimethylpropylamine with 2,3-dihydro-1H-indene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by column chromatography to obtain pure DMBA.
科学的研究の応用
DMBA is widely used in scientific research as a pharmacological tool to study the mechanism of action of various drugs and their effects on various biological systems. DMBA is used in the study of neurotransmitter systems, such as the dopamine system, and their role in various physiological and pathological conditions. DMBA is also used in the study of the effects of drugs on the cardiovascular system, respiratory system, and immune system.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,12-18(3)4)11-17-15-9-13-7-5-6-8-14(13)10-15/h5-8,15,17H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJBLFNINRNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CC2=CC=CC=C2C1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)
![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)


![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)


![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)


![4-(4-biphenylylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4940171.png)

